- Synthesis and fluorescence properties of six fluorescein-nitroxide radical hybrid-compounds, Spectrochimica Acta, 2016, 169, 66-71

Cas no 36768-62-4 (2,2,6,6-tetramethylpiperidin-4-amine)

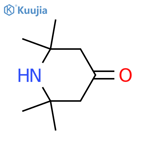

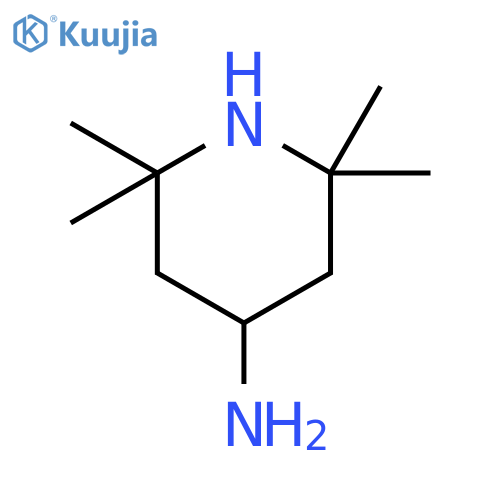

36768-62-4 structure

商品名:2,2,6,6-tetramethylpiperidin-4-amine

2,2,6,6-tetramethylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2,2,6,6-tetramethylpiperidine

- Triacetonediamine (TAD)

- 2,2,6,6-tetramethyl-4-piperidylamine

- 2,2,6,6-tetramethyl-4-piperidinamine

- Triacetonediamine

- 2,2,6,6-Tetramethylpiperidin-4-amine

- 2,2,6,6-TETRAMETHYL-4-AMINOPIPERIDINE

- 4-Amino-2.2.6.6-tetramethylpiperidine

- 4-Amion-2,2,6,6-Tetramentylniperidine

- TEMP

- 4-Piperidinamine, 2,2,6,6-tetramethyl-

- 4-Amino-2,2,6,6-tetramethyl-piperidine

- ETF220Q65R

- FTVFPPFZRRKJIH-UHFFFAOYSA-N

- PIPERIDINE, 4-AMINO-2,2,6,6-TETRAMETHYL-

- 4-amino-2,2,6,6-tetramethyl piperidine

- 2,2,6,6-

- CHEMBL368366

- EN300-19621

- 2,2,6,6-Tetramethyl-4-piperidinamine #

- 4- amino-2,2,6,6-tetramethylpiperidine

- 4-Piperidinamine,2,6,6-tetramethyl-

- AKOS000119820

- 4-Amino-2,2,6, 6-tetramethylpiperidine

- FTVFPPFZRRKJIH-UHFFFAOYSA-

- A1077

- NS00001519

- (2,2,6,6-tetramethylpiperidin-1-ium-4-yl)ammonium

- DTXSID3044388

- NSC-102510

- Oprea1_368363

- NSC 102510

- DTXCID1024388

- SB41079

- NCGC00256004-01

- W-106587

- InChI=1/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3

- SCHEMBL77811

- EINECS 253-197-2

- AI3-60306

- AC-2701

- A928016

- 2,2,6,6-Tetramethyl-piperidin-4-ylamine

- BP-12351

- Discontinued See: T344163

- CAS-36768-62-4

- 4-Amino-2,2,6,6-Tetramethyl-piperidin

- AM20090587

- NSC102510

- FT-0617443

- METHYL4-BROMO[1,1-BIPHENYL]-4-CARBOXYLATE

- 4-Amino-2,6,6-tetramethylpiperidine

- 5-22-08-00162 (Beilstein Handbook Reference)

- EC 253-197-2

- FT-0662076

- Q27277360

- 4-amino-(2,2,6,6-tetramethyl)piperidine

- Tox21_302132

- CS-W019848

- 2,6,6-Tetramethyl-4-aminopiperidine

- 4-Amino-2,2,6,6-tetramethylpiperidine, 98%

- J-660030

- PS-5855

- 4-amino-2,2,6,6-tetramethylpiperidin

- 4-amino-2,2,6,6,-tetramethylpiperidine

- J-660037

- 2,2,6,6-tetramethyl-4-amino-piperidine

- TETRAMETHYL-4-PIPERIDYLAMINE, 2,2,6,6-

- 36768-62-4

- UNII-ETF220Q65R

- BRN 0105038

- 4-amino-2,2,6,6,-tetramethyl piperidine

- 2,2,6,6-tetramethylpiperidine-4-amine

- MFCD00005984

- 4-Amino-2,2,6,6-tetramethylpiperidine,99%

- DB-048998

- BBL027553

- 4-amino-2,2,6,6-TMP

- STK801448

- 2,2,6,6-tetramethylpiperidin-4-amine

-

- MDL: MFCD00005984

- インチ: 1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3

- InChIKey: FTVFPPFZRRKJIH-UHFFFAOYSA-N

- ほほえんだ: N1([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])(C([H])([H])C1(C([H])([H])[H])C([H])([H])[H])N([H])[H]

- BRN: 0105038

計算された属性

- せいみつぶんしりょう: 156.16300

- どういたいしつりょう: 156.163

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 38

じっけんとくせい

- 色と性状: 流体。

- 密度みつど: 0.912 g/mL at 25 °C(lit.)

- ゆうかいてん: 16-18 °C (lit.)

- ふってん: 93°C/18mmHg(lit.)

- フラッシュポイント: 華氏温度:167°f< br / >摂氏度:75°C< br / >

- 屈折率: n20/D 1.470(lit.)

- PH値: 12.3 (99g/l, H2O, 20℃)

- すいようせい: 解体

- PSA: 38.05000

- LogP: 2.28340

- ようかいせい: それは水と混和することができる。200℃以上に加熱ぶんかい.

2,2,6,6-tetramethylpiperidin-4-amine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H227-H302-H314

- 警告文: P210-P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- 危険物輸送番号:UN 2735 8/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 22-34-41-52/53

- セキュリティの説明: S26-S36/37-S45-S36/37/39

- RTECS番号:TM4290100

-

危険物標識:

- 危険レベル:8

- ちょぞうじょうけん:Store at room temperature

- 包装カテゴリ:III

- 危険レベル:8

- 包装グループ:III

- セキュリティ用語:8

- リスク用語:R22; R36/37/38

- TSCA:Yes

- 包装等級:III

2,2,6,6-tetramethylpiperidin-4-amine 税関データ

- 税関コード:29333999

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,2,6,6-tetramethylpiperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19621-1.0g |

2,2,6,6-tetramethylpiperidin-4-amine |

36768-62-4 | 1g |

$26.0 | 2023-05-31 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA004-250MG |

2,2,6,6-tetramethylpiperidin-4-amine |

36768-62-4 | 95% | 250MG |

¥ 1,742.00 | 2023-04-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-238760-5g |

4-Amino-2,2,6,6-tetramethylpiperidine, |

36768-62-4 | 98% | 5g |

¥316.00 | 2023-09-05 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24062-5g |

4-Amino-2,2,6,6-tetramethylpiperidine, 98% |

36768-62-4 | 98% | 5g |

¥622.00 | 2023-02-26 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002615-100g |

4-Amino-2,2,6,6-tetramethylpiperidine |

36768-62-4 | >98% | 100g |

¥54.00 | 2024-07-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T833316-100ml |

Triacetonediamine |

36768-62-4 | 97% | 100ml |

¥102.00 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T833316-500ml |

Triacetonediamine |

36768-62-4 | 97% | 500ml |

¥380.00 | 2022-09-28 | |

| Apollo Scientific | OR6937-100g |

4-Amino-2,2,6,6-tetramethylpiperidine |

36768-62-4 | 98% | 100g |

£42.00 | 2025-02-20 | |

| Alichem | A129004303-500g |

4-Amino-2,2,6,6-tetramethylpiperidine |

36768-62-4 | 98% | 500g |

$175.00 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T31270-100g |

2,2,6,6-Tetramethyl-4-piperidinamine |

36768-62-4 | 100g |

¥86.0 | 2021-09-07 |

2,2,6,6-tetramethylpiperidin-4-amine 合成方法

合成方法 1

はんのうじょうけん

1.1R:AcONa, R:H2NOH-HCl, S:H2O, S:EtOH, 16 h, rt

2.1R:Na, S:Me(CH2)3CH2OH, 3 h, 90°C

2.1R:Na, S:Me(CH2)3CH2OH, 3 h, 90°C

リファレンス

合成方法 2

はんのうじょうけん

1.1R:H2, R:NH3, C:Ni, S:H2O, > 1 h, 60°C, 2 MPa

1.2R:NaOH, pH 12.5

1.2R:NaOH, pH 12.5

リファレンス

- Improvement of 2,2,6,6-tetramethyl-4-piperidinamine synthesis via catalytic amination, Gaoxiao Huaxue Gongcheng Xuebao, 2020, 34(2), 457-462

2,2,6,6-tetramethylpiperidin-4-amine Raw materials

2,2,6,6-tetramethylpiperidin-4-amine Preparation Products

2,2,6,6-tetramethylpiperidin-4-amine サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:36768-62-4)2,2,6,6-tetramethylpiperidin-4-amine

注文番号:A928016

在庫ステータス:in Stock/in Stock/in Stock/in Stock

はかる:250.0mg/500.0mg/1.0g/5.0g

清らかである:99%/99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 14:53

価格 ($):214.0/357.0/535.0/1606.0

2,2,6,6-tetramethylpiperidin-4-amine 関連文献

-

1. Topotactic condensation of layer silicates with ferrierite-type layers forming porous tectosilicatesB. Marler,Y. Wang,J. Song,H. Gies Dalton Trans. 2014 43 10396

-

Shiqing Li,Lu Han,Zhonglin Zhao,Hao Xu,Jingang Jiang,Peng Wu Inorg. Chem. Front. 2021 8 5277

-

Clémence Nicolas,Laurent Fontaine,Véronique Montembault Polym. Chem. 2019 10 5487

-

4. Electron spin resonanceChristopher J. Rhodes Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2011 107 47

-

N. A. Kuznetsov,A. D. Milov,N. P. Isaev,Yu. N. Vorobjev,V. V. Koval,S. A. Dzuba,O. S. Fedorova,Yu. D. Tsvetkov Mol. BioSyst. 2011 7 2670

36768-62-4 (2,2,6,6-tetramethylpiperidin-4-amine) 関連製品

- 912771-29-0(2-(piperidin-3-yl)azepane)

- 196614-16-1(4-Methylpiperidin-4-amine)

- 54152-47-5(2,2-Dimethylpiperidine)

- 150285-07-7(2-Heptanamine,N-(1,1-dimethylpropyl)-2-methyl-)

- 768-66-1(2,2,6,6-Tetramethylpiperidine)

- 6287-19-0(2,4-Dimethylpiperidine)

- 177-17-3(6-azaspiro4.5decane)

- 21974-48-1(2,4,6-trimethylpiperidine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:36768-62-4)Triacetonediamine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:36768-62-4)Triacetonediamine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ